molecular formula C18H12Cl2N4S B2915207 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-82-0

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2915207
CAS No.: 338403-82-0
M. Wt: 387.28
InChI Key: TYNAZMNRGNDJRE-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, allowing it to function as a versatile bio-isostere in the design of novel enzyme inhibitors . This structural similarity to purines makes TP-based compounds promising candidates for targeting ATP-binding sites in kinases, and their metal-chelating properties, afforded by multiple accessible nitrogen atoms in the heterocyclic structure, have been exploited in the development of antiparasitic agents . Specifically, research on related TP metal complexes has demonstrated considerable potential against neglected tropical diseases such as Leishmaniasis and Chagas disease, showing higher efficacy in vitro than some reference drugs . Furthermore, the incorporation of a sulfanyl (thioether) bridge, as seen in this molecule, is a common feature in bioactive compounds, with 1,2,4-triazolethione derivatives being investigated for a range of pharmacological activities including antiviral and anti-infective effects . This combination of features makes this compound a valuable molecular building block for researchers developing new therapeutic agents and probing biochemical pathways .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c19-14-7-4-8-15(20)13(14)11-25-18-22-17-21-10-9-16(24(17)23-18)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNAZMNRGNDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 338403-82-0) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H12Cl2N4SC_{18}H_{12}Cl_{2}N_{4}S with a molar mass of 387.29 g/mol. The structure incorporates a triazole ring fused to a pyrimidine moiety, alongside a dichlorobenzyl group and a sulfanyl group, which may enhance its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC18H12Cl2N4SC_{18}H_{12}Cl_{2}N_{4}S
Molar Mass387.29 g/mol
CAS Number338403-82-0
Key Functional GroupsTriazole, Pyrimidine, Sulfanyl

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving triazolo-pyrimidine derivatives have shown promising results against breast and lung cancer cell lines, suggesting that the compound may act through mechanisms such as inhibition of cell proliferation or induction of apoptosis .

Antimicrobial Activity

The presence of the sulfanyl group in the structure suggests potential antimicrobial properties. Compounds with similar configurations have demonstrated antibacterial and antifungal activities. For example, derivatives of triazolo-pyrimidines have been evaluated for their ability to inhibit bacterial growth and showed effectiveness against several strains .

The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell cycle regulation and apoptosis. The involvement of reactive oxygen species (ROS) in mediating cytotoxic effects has also been suggested in related studies .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of triazolo-pyrimidine derivatives, This compound was tested against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of similar compounds found that those containing the sulfanyl group exhibited significant activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential of this class of compounds as new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 2

Compound Name Position 2 Substituent Key Properties/Applications Reference
Target Compound (2,6-Dichlorobenzyl)sulfanyl Anticancer/antimicrobial potential
Diclosulam (2,6-Dichlorobenzyl)sulfonyl Herbicide (ALS inhibitor)
Ethyl 2-benzylsulfanyl derivative Benzylsulfanyl Crystalline stability

Substituent Variations at Position 7

The phenyl group at position 7 in the target compound contrasts with substituents such as 5-methylfuran-2-yl or 3′,4′,5′-trimethoxyphenyl in other analogs. For example, 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives () demonstrate potent antiproliferative activity against cancer cells by inhibiting tubulin polymerization, highlighting the role of electron-rich aromatic groups in targeting microtubules . Conversely, compounds with furan substituents (e.g., 11a,b in ) show moderate antimicrobial activity, suggesting that heteroaromatic groups at position 7 may broaden biological selectivity .

Table 2: Substituent Effects at Position 7

Compound Name Position 7 Substituent Biological Activity Reference
Target Compound Phenyl Broad-spectrum potential
7-(3′,4′,5′-Trimethoxyphenyl) derivative 3′,4′,5′-Trimethoxyphenyl Tubulin inhibition (anticancer)
5-Methylfuran-2-yl derivatives (11a,b) 5-Methylfuran-2-yl Antimicrobial

Core Modifications and Regioisomerism

The [1,2,4]triazolo[1,5-a]pyrimidine core in the target compound differs from regioisomers like [1,2,4]triazolo[4,3-a]pyrimidine, which alter nitrogen atom positioning and electronic distribution. Nuclear magnetic resonance (NMR) studies, such as ¹H-¹⁵N HMBC experiments, are critical for distinguishing such regioisomers, as their spectral profiles differ significantly . Additionally, substitution patterns at positions 5 and 6 (e.g., ethoxy, methyl, or cyano groups) influence solubility and metabolic stability.

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